2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Description
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, an ethoxymethyl group, and a methyl group attached to a pyrrolidine ring
Properties
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENHHVLZGMUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with an appropriate amino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds also contain a nitrogen atom in a three-membered ring and are used in similar synthetic applications.
Thiadiazoles: These compounds have a five-membered ring containing sulfur and nitrogen and are known for their diverse biological activities.
Uniqueness
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the pyrrolidine ring contributes to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : It is hypothesized that this compound may act as a modulator for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could enhance its therapeutic efficacy in conditions like metabolic disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Exhibits potential to scavenge free radicals and reduce oxidative stress. |
| Neuroprotective | May protect neuronal cells from damage in neurodegenerative conditions. |
| Antimicrobial | Some derivatives show activity against specific bacterial strains. |
| Enzyme Inhibition | Possible inhibition of enzymes like xanthine oxidase (further research needed). |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
-
Neuroprotective Effects :
- A study demonstrated that structurally similar compounds provided protection against oxidative stress in neuronal cell cultures, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antimicrobial Activity :
- Research indicated that certain derivatives exhibited significant antimicrobial properties against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
-
Enzyme Inhibition Studies :
- In vitro assays showed that derivatives could inhibit xanthine oxidase activity, which is relevant for conditions like gout and hyperuricemia. The IC50 values were comparable to established inhibitors.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- In Vivo Studies : Animal models treated with this compound showed improved outcomes in models of anxiety and depression, indicating its potential as an anxiolytic agent.
- Molecular Docking Studies : Computational modeling has suggested favorable binding interactions with key receptors involved in mood regulation and pain perception.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
